Uridine, 3',5-diazido-2',3'-dideoxy-
Description
Chemical Structure and Synthesis
Uridine, 3',5-diazido-2',3'-dideoxy- (CAS: 136466-27-8) is a modified nucleoside analog characterized by:
- Azido groups at the 3' and 5' positions.
- Dideoxy modifications at the 2' and 3' positions, which eliminate hydroxyl groups critical for phosphodiester bond formation in nucleic acids.
This compound was synthesized for photoaffinity labeling studies, particularly to map nucleotide analog binding sites in HIV-1 integrase (IN). Drake et al. utilized its 5'-monophosphate derivative to crosslink with IN, enabling proteolytic mapping of interaction sites .
Biological Relevance
The dual azido groups enhance its utility as a photochemical probe, facilitating covalent bonding with target proteins under UV light. Unlike therapeutic nucleoside analogs, its primary role is structural and mechanistic research rather than direct antiviral activity .
Properties
Molecular Formula |
C9H10N8O4 |
|---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
5-azido-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N8O4/c10-15-13-4-1-7(21-6(4)3-18)17-2-5(14-16-11)8(19)12-9(17)20/h2,4,6-7,18H,1,3H2,(H,12,19,20)/t4-,6+,7+/m0/s1 |
InChI Key |
ZQDKNJPMIORZGX-UBKIQSJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])CO)N=[N+]=[N-] |
Synonyms |
3',5-diazido-2',3'-dideoxyuridine 5-azido-3'-azido-2',3'-dideoxyuridine 5N3AZddU |
Origin of Product |
United States |
Comparison with Similar Compounds
3'-Azido-2',3'-Dideoxythymidine (AZT)
Key Differences :
- AZT’s thymine base and single azido group enable incorporation into viral DNA, causing chain termination. The diazido uridine analog lacks therapeutic efficacy due to its uracil base and steric hindrance from dual azido groups.
5-Halogeno-3'-Fluoro-2',3'-Dideoxyuridines (FddUrd Derivatives)
FddUrd analogs (e.g., FddClUrd, FddBrUrd) feature:
- 5-position halogenation (Cl, Br, I) and 3'-fluoro substitution.
- Anti-HIV Activity : ED₅₀ ~0.2–0.4 µM, comparable to AZT .
Functional Contrast: FddUrd derivatives exhibit high affinity for thymidine kinase (Ki/Km = 4.0–4.7), enabling phosphorylation and antiviral activity.
2',3'-Didehydro-2',3'-Dideoxyribonucleosides (ddeNs)
ddeNs (e.g., ddeCyd, ddeThd) feature unsaturated 2',3'-bonds, enhancing anti-HIV activity but reducing stability:
Stability Comparison :
ddeNs degrade rapidly due to their unsaturated bonds, whereas the diazido compound’s instability stems from azido group reactivity under physiological conditions .
5'-Azido-5'-Deoxyuridine Derivatives
These analogs (e.g., 5'-azido-5'-deoxyuridine) are precursors for click chemistry-based enzyme inhibitors:
Functional Overlap: Both compounds exploit azido groups for bioconjugation but differ in target specificity. The diazido derivative’s dual modifications limit enzymatic processing, unlike mono-azido analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
